molecular formula C21H21NO5 B2751769 3-Fmoc-aminotetrahydro-2H-pyran-3-carboxylic acid CAS No. 1691987-20-8

3-Fmoc-aminotetrahydro-2H-pyran-3-carboxylic acid

Cat. No. B2751769
CAS RN: 1691987-20-8
M. Wt: 367.401
InChI Key: FSTODTDQUSBARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fmoc-aminotetrahydro-2H-pyran-3-carboxylic acid is a chemical compound with the molecular formula C21H21NO5 and a molecular weight of 367.401. It is a derivative of tetrahydro-2H-pyran-3-carboxylic acid .

Scientific Research Applications

Peptide Synthesis and Drug Design

3-Fmoc-aminotetrahydro-2H-pyran-3-carboxylic acid plays a crucial role in the synthesis of peptides, including those with potential therapeutic applications. A study by Hsieh et al. (1998) utilized dihydropyran-2-carboxylic acid, a similar compound, as a novel bifunctional linker for the solid-phase synthesis of peptide alcohols via the Fmoc strategy, effectively applied in the synthesis of Octreotide, highlighting its importance in drug design and development H. Hsieh, Yinghan Wu, Shui-Tein Chen, 1998.

Biomimetic Structures and DNA/RNA Binding

Pitchanun Sriwarom et al. (2015) described the synthesis of a conformationally constrained Pyrrolidinyl PNA with a Tetrahydrofuran backbone deriving from deoxyribose, utilizing a similar cyclic β-amino acid. This compound exhibited excellent DNA binding affinity with high specificity and preference for DNA over RNA, showcasing its application in biomimetic structures and as a tool in genetic research Pitchanun Sriwarom, Panuwat Padungros, T. Vilaivan, 2015.

Peptidomimetic Chemistry

Filippo Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis and its application in peptidomimetic chemistry. This highlights the versatility of Fmoc-protected amino acids in designing peptidomimetics for therapeutic applications Filippo Sladojevich, A. Trabocchi, A. Guarna, 2007.

Self-Assembly and Functional Materials

Kai Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, including those with similar structures to this compound. Their study emphasized the potential of these compounds in the fabrication of functional materials, highlighting applications in bio-templating, drug delivery, and the development of therapeutic agents Kai Tao, A. Levin, L. Adler-Abramovich, E. Gazit, 2016.

Hydrogel Formation and Medical Applications

The development of hydrogels from low molecular weight hydrogelators derived from Fmoc-protected amino acids, like phenylalanine derivatives, has been a focus of research for its potential in medical applications. Studies on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives by Ryan et al. (2011) shed light on the effects of C-terminal modification on hydrogel properties, which are crucial for developing advanced materials for biomedical engineering and drug delivery systems D. Ryan, Todd M Doran, Samuel B. Anderson, B. Nilsson, 2011.

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTODTDQUSBARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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